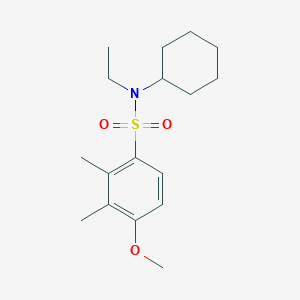![molecular formula C14H23NO3 B5849360 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5849360.png)
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP)-specific phosphodiesterase (PDE4). It is a chemical compound that has been extensively studied for its potential use in treating various diseases.
Mécanisme D'action
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 works by selectively inhibiting the PDE4 enzyme, which is responsible for breaking down cAMP. By inhibiting PDE4, this compound 20-1724 increases the levels of cAMP in cells, which leads to a variety of downstream effects, including the activation of protein kinase A (PKA) and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound 20-1724 has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammation, the improvement of lung function, and the enhancement of memory and cognitive function. In addition, this compound 20-1724 has been shown to have anti-tumor properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has several advantages for lab experiments, including its selectivity for PDE4 and its ability to increase cAMP levels in cells. However, this compound 20-1724 also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724, including the development of more efficient synthesis methods, the investigation of its potential use in treating other diseases, and the exploration of its mechanism of action at the molecular level. In addition, the development of more selective PDE4 inhibitors and the investigation of their potential therapeutic applications is an area of active research.
Méthodes De Synthèse
The synthesis method for 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 involves several steps, including the reaction of 4-hydroxy-2,6-dimethoxybenzaldehyde with 1-ethylpropylamine to form 4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxybenzaldehyde. This intermediate is then reacted with sodium borohydride to produce this compound 20-1724. The overall yield of this synthesis method is around 20%.
Applications De Recherche Scientifique
4-{[(1-ethylpropyl)amino]methyl}-2,6-dimethoxyphenol 20-1724 has been extensively studied for its potential use in treating various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and Alzheimer's disease. In asthma and COPD, this compound 20-1724 has been shown to reduce inflammation and improve lung function by inhibiting the production of inflammatory mediators. In Alzheimer's disease, this compound 20-1724 has been shown to improve memory and cognitive function by increasing the levels of cAMP in the brain.
Propriétés
IUPAC Name |
2,6-dimethoxy-4-[(pentan-3-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-5-11(6-2)15-9-10-7-12(17-3)14(16)13(8-10)18-4/h7-8,11,15-16H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUNDVEERAKAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CC(=C(C(=C1)OC)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5849287.png)
![2-(4-chloro-2-methylphenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5849294.png)
![5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5849300.png)
![1-[(4-chlorophenyl)sulfonyl]-N-[3-(dimethylamino)propyl]-4-piperidinecarboxamide](/img/structure/B5849304.png)
![3-[(3-bromophenoxy)methyl]-N-[(5-chloro-1H-indol-2-yl)methyl]benzamide](/img/structure/B5849305.png)
![4-{[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5849321.png)
![N'-[(4-methylbenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5849327.png)
![N,N'-[(4-fluorophenyl)methylene]bis(2-phenylacetamide)](/img/structure/B5849334.png)
![5-[(2,6-dichlorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5849345.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chlorophenyl)methanesulfonamide](/img/structure/B5849375.png)
![methyl 2-{[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]amino}benzoate](/img/structure/B5849387.png)

